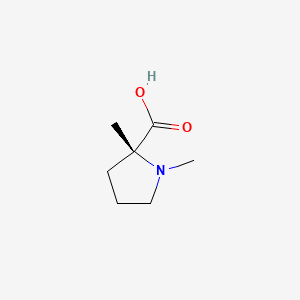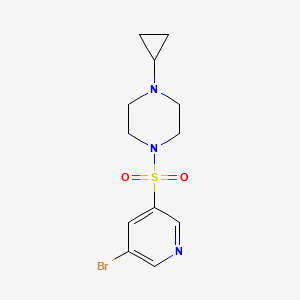
1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine is a complex organic compound that features a brominated pyridine ring, a sulfonyl group, and a cyclopropyl-substituted piperazine ring
Preparation Methods
The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromopyridine-3-sulfonyl chloride with cyclopropylpiperazine in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere and elevated temperatures to ensure high yields and purity .
Chemical Reactions Analysis
1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles due to the activating effect of the sulfonyl group.
Hydrolysis: The sulfonamide bond can undergo hydrolysis under specific conditions, breaking the molecule into its component parts.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biological Studies: The sulfonyl group and brominated pyridine ring suggest that it could be used in studies involving enzyme inhibition or receptor binding.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other brominated pyridine derivatives and sulfonyl-substituted piperazines. For example:
5-Bromopyridine-3-sulfonyl chloride: This compound is a precursor in the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)-4-cyclopropylpiperazine.
4-(5-Bromopyridin-3-ylsulfonyl)morpholine:
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-cyclopropylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2S/c13-10-7-12(9-14-8-10)19(17,18)16-5-3-15(4-6-16)11-1-2-11/h7-9,11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXRQUPWDZYYPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)S(=O)(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
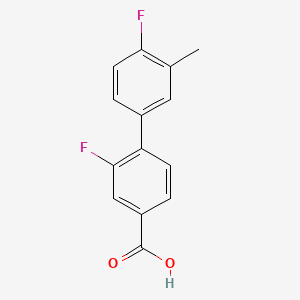
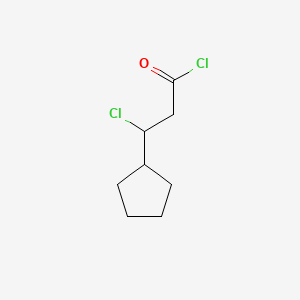
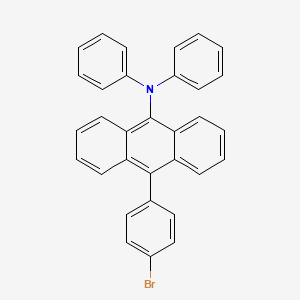
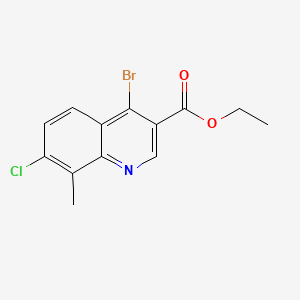

![2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B596283.png)
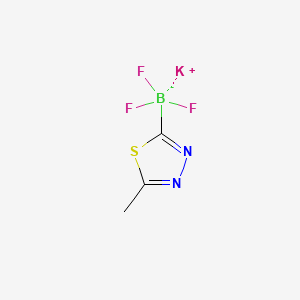
![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)

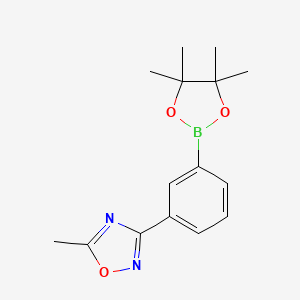
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
